

Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No.: B1322313

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Introduction

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active compounds, most notably Fruquintinib.^[1] Fruquintinib is an approved medication for the treatment of metastatic colorectal cancer, highlighting the importance of a robust and efficient synthesis for its key building blocks.^[1] This document provides detailed protocols for the synthesis of **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**, focusing on the demethylation of its 6-methoxy precursor.

Synthesis Overview

The primary and most direct method for the synthesis of **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid** from its 6-methoxy analog is through a demethylation reaction. This process involves the cleavage of the methyl ether to reveal the desired hydroxyl group. A common and effective reagent for this transformation is boron tribromide (BBr_3). Alternative methods may involve the use of thiols or dithiols in the presence of a Lewis acid.^[2]

Experimental Protocols

Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using Boron

Tribromide

This protocol details the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid to yield **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid** using boron tribromide in dichloromethane.[\[1\]](#)

Materials:

- 6-methoxy-2-methylbenzofuran-3-carboxylic acid
- Dichloromethane (DCM)
- Boron tribromide (BBr₃)
- Ice water
- Water

Equipment:

- Reaction flask
- Stirring apparatus
- Cooling bath (ice-water bath)
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a reaction flask, suspend 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).
- Cool the mixture to 0-10°C using an ice-water bath.

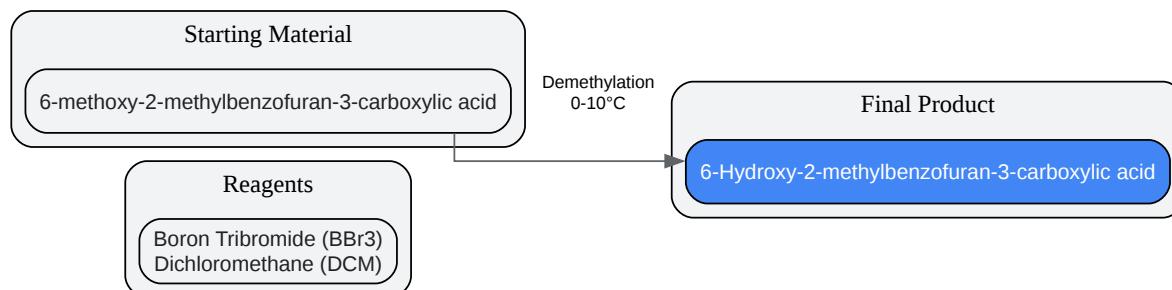
- Slowly add boron tribromide (80.18 g) to the cooled mixture via a dropping funnel, maintaining the temperature between 0-10°C.
- Stir the reaction mixture at 0-10°C.
- After the reaction is complete, slowly quench the reaction mixture by pouring it into ice water while stirring.
- Filter the resulting solid precipitate.
- Wash the solid with water.
- Dry the solid to obtain the final product, **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**.

Data Presentation

Parameter	Value	Reference
Starting Material	6-methoxy-2-methylbenzofuran-3-carboxylic acid	[1]
Reagent	Boron tribromide	[1]
Solvent	Dichloromethane	[1]
Reaction Temperature	0-10°C	[1]
Yield	17.8 g (from 22 g of starting material)	[1]
Molecular Formula	C ₁₀ H ₈ O ₄	[3][4]
Molecular Weight	192.17 g/mol	[3][4]

Visualizations

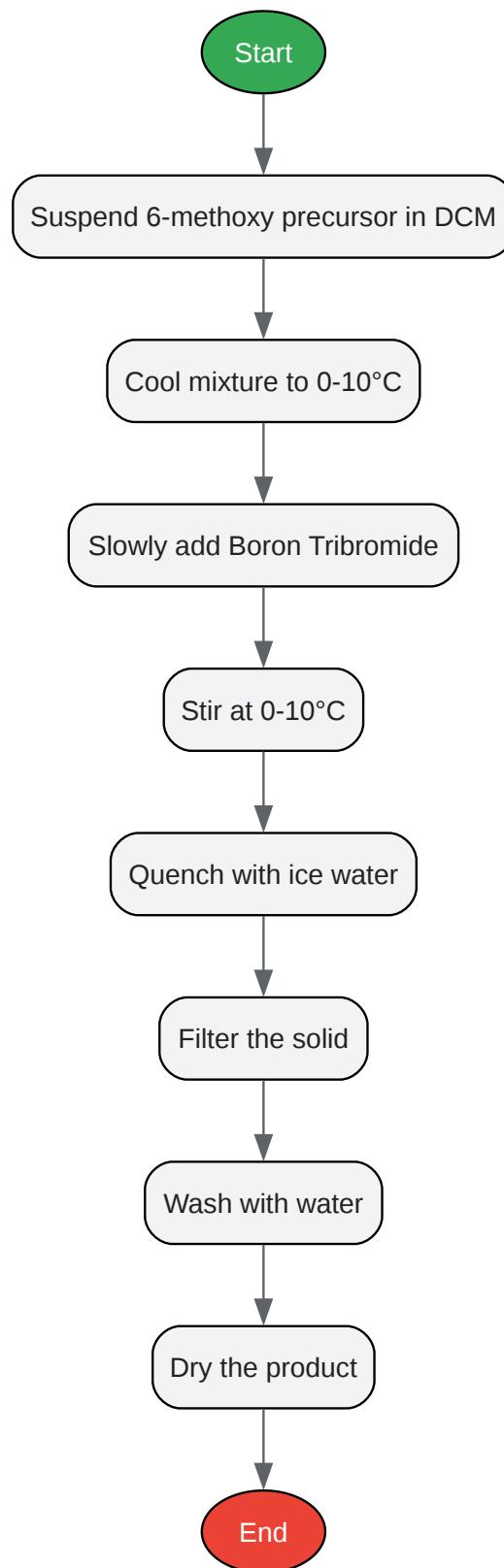
Synthesis Pathway



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Caption: Synthetic route for **6-Hydroxy-2-methylbenzofuran-3-carboxylic acid**.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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